In-Depth Technical Guide: Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5)
In-Depth Technical Guide: Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Methyl 4-methoxy-3-methylbenzoate. Due to the limited availability of experimental data for this specific compound in public literature, this document combines reported data with predicted properties and methodologies derived from closely related analogs.
Core Physicochemical Properties
Table 1: Physicochemical Properties of Methyl 4-methoxy-3-methylbenzoate
| Property | Value | Unit | Source/Method |
| Molecular Formula | C₁₀H₁₂O₃ | - | NIST[2] |
| Molecular Weight | 180.20 | g/mol | Cheméo[1] |
| Normal Melting Point (Tf) | 348.31 | K | Joback Method (Predicted)[1] |
| Normal Boiling Point (Tb) | 563.55 | K | Joback Method (Predicted)[1] |
| Critical Pressure (Pc) | 2928.17 | kPa | Joback Method (Predicted)[1] |
| Critical Temperature (Tc) | 776.08 | K | Joback Method (Predicted)[1] |
| Critical Volume (Vc) | 0.529 | m³/kmol | Joback Method (Predicted)[1] |
| Enthalpy of Vaporization (Hvap) | 53.02 | kJ/mol | Joback Method (Predicted)[1] |
| Enthalpy of Fusion (Hfus) | 18.89 | kJ/mol | Joback Method (Predicted)[1] |
| LogP (Octanol/Water Partition) | 1.790 | - | Crippen Method (Predicted)[1] |
| Water Solubility (Log10ws) | -2.31 | mol/l | Crippen Method (Predicted)[1] |
| McGowan's Characteristic Volume | 141.310 | ml/mol | McGowan Method (Predicted)[1] |
| Non-polar Retention Index | 1493.00 | - | NIST Webbook[3] |
Note: Many of the properties listed are predicted using computational methods (Joback, Crippen, McGowan) and should be confirmed by experimental validation.
Synthesis and Experimental Protocols
The primary route for synthesizing Methyl 4-methoxy-3-methylbenzoate is the esterification of its corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid. This precursor is a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.[4]
General Fischer Esterification Protocol
Fischer esterification is a standard method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Methodology:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (which also serves as the solvent).
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Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirring solution.
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Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.
A similar protocol for an isomeric compound, methyl 3-methoxy-4-methylbenzoate, involves stirring the corresponding acid in methanol with acetyl chloride for an extended period.[5] Another approach utilizes a modified Montmorillonite K10 solid acid catalyst for the esterification of substituted benzoic acids, offering an alternative to mineral acids.[6]
Spectroscopic Analysis (Predicted)
While specific spectra for Methyl 4-methoxy-3-methylbenzoate are not widely published, its structural features allow for the prediction of key spectroscopic signatures based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl/methoxy groups.
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Three aromatic protons would appear as multiplets or distinct doublets/singlets in the ~6.8-7.9 ppm region.
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A singlet for the methoxy group (-OCH₃) would be expected around 3.8-3.9 ppm.
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A singlet for the ester methyl group (-COOCH₃) would also appear in a similar region, typically around 3.9 ppm.
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A singlet for the aromatic methyl group (-CH₃) would be upfield, around 2.2-2.4 ppm.
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¹³C NMR: The carbon NMR would show ten distinct signals.
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The carbonyl carbon of the ester would be the most downfield signal, expected around 166-168 ppm.
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Aromatic carbons would appear in the ~110-160 ppm range, with carbons attached to oxygen being more downfield.
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The methoxy and ester methyl carbons would have signals around 51-56 ppm.
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The aromatic methyl carbon would be the most upfield signal, around 15-22 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
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A strong C=O stretch from the ester group at approximately 1720-1730 cm⁻¹.
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C-O stretching vibrations for the ester and ether linkages in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
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Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
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C-H stretching from the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 180. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 149, and the loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 121.
Potential Applications in Drug Discovery
While Methyl 4-methoxy-3-methylbenzoate itself has no widely reported biological activity, substituted benzoic acid derivatives are significant scaffolds in medicinal chemistry. For instance, derivatives of the related 3,5-Dibromo-4-methoxybenzoic acid are being investigated as potential histone deacetylase (HDAC) inhibitors for anticancer applications.[7] The structural motifs present in Methyl 4-methoxy-3-methylbenzoate make it a candidate for inclusion in compound libraries for screening against various biological targets.
Safety and Handling
Specific toxicity data for Methyl 4-methoxy-3-methylbenzoate is not available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
Methyl 4-methoxy-3-methylbenzoate is a compound for which detailed experimental data is sparse in public domains. The information presented in this guide, based on a combination of available data and computational predictions, serves as a foundational resource for researchers. Its synthesis is achievable through standard esterification procedures, and its structural similarity to biologically active molecules suggests its potential as a building block in medicinal chemistry and materials science. Further experimental validation of its properties and exploration of its biological activity are warranted.
